molecular formula C16H26N2O B499526 [(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE

[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE

Cat. No.: B499526
M. Wt: 262.39g/mol
InChI Key: JNCBJSDJMLRUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic compound with the molecular formula C24H32N2O2 This compound features a combination of an isopropylphenyl group and a morpholin-4-yl-ethyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The process begins with the preparation of the boron reagent, followed by the coupling reaction to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • [(4-METHYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
  • [(4-PROPOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
  • [(4-ETHYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE

Uniqueness

[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39g/mol

IUPAC Name

2-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]ethanamine

InChI

InChI=1S/C16H26N2O/c1-14(2)16-5-3-15(4-6-16)13-17-7-8-18-9-11-19-12-10-18/h3-6,14,17H,7-13H2,1-2H3

InChI Key

JNCBJSDJMLRUIH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCCN2CCOCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.